![molecular formula C22H23N3O6S2 B2938737 N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 892293-82-2](/img/no-structure.png)
N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O6S2 and its molecular weight is 489.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Compounds with similar structures have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their possible application in cancer therapy. For instance, studies have shown that certain derivatives are potent inhibitors of human TS and DHFR, suggesting that modifications to this chemical scaffold could lead to effective cancer therapeutics (Gangjee et al., 2008).
Antibacterial and Anti-enzymatic Potential
Research on derivatives indicates their potential for antibacterial and anti-enzymatic activities. This suggests that N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide and its analogs could be explored for developing new antibacterial agents (Nafeesa et al., 2017).
Oxidative Radical Cyclization
The compound's structure suggests potential utility in synthetic organic chemistry, particularly in oxidative radical cyclization reactions. This process can lead to the synthesis of complex organic molecules, indicating the compound's relevance in developing synthetic methodologies (Chikaoka et al., 2003).
Vibrational Spectroscopy and Quantum Computational Analysis
Studies have also explored the vibrational spectroscopic signatures of related compounds, offering insights into their molecular structures and potential applications in understanding stereo-electronic interactions (Mary et al., 2022).
Chemiluminescence Applications
The structural framework of similar compounds has been investigated for their potential in chemiluminescence, suggesting applications in analytical chemistry for sensing and detection methods (Watanabe et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves the reaction of 2,4-dimethoxyaniline with ethyl chloroacetate to form N-(2,4-dimethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride and potassium sulfide to form N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide.", "Starting Materials": [ "2,4-dimethoxyaniline", "ethyl chloroacetate", "thionyl chloride", "potassium sulfide" ], "Reaction": [ "Step 1: React 2,4-dimethoxyaniline with ethyl chloroacetate in the presence of a base to form N-(2,4-dimethoxyphenyl)glycine ethyl ester.", "Step 2: React N-(2,4-dimethoxyphenyl)glycine ethyl ester with thionyl chloride to form N-(2,4-dimethoxyphenyl)glycine ethyl ester chloride.", "Step 3: React N-(2,4-dimethoxyphenyl)glycine ethyl ester chloride with potassium sulfide and 5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol to form N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide." ] } | |
Número CAS |
892293-82-2 |
Nombre del producto |
N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide |
Fórmula molecular |
C22H23N3O6S2 |
Peso molecular |
489.56 |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O6S2/c1-4-14-5-8-16(9-6-14)33(28,29)19-12-23-22(25-21(19)27)32-13-20(26)24-17-10-7-15(30-2)11-18(17)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27) |
Clave InChI |
QEHXYAJDRYRRET-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)
amine hydrochloride](/img/structure/B2938656.png)

![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)
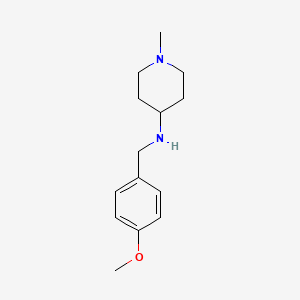


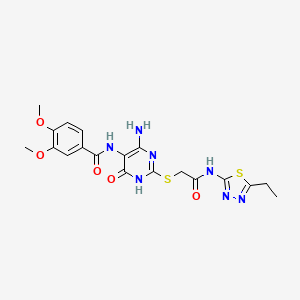
![N-cyclohexyl-2-(2,5-dimethylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)
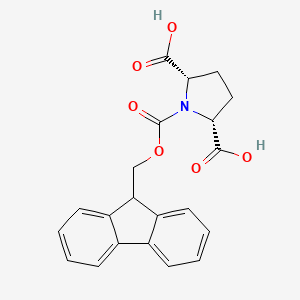
![Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate](/img/structure/B2938674.png)
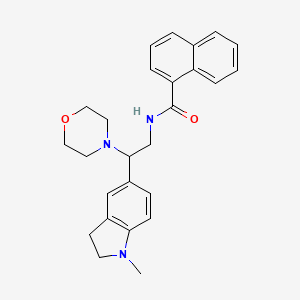
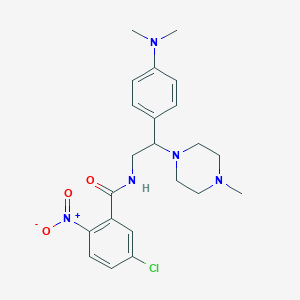
![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)